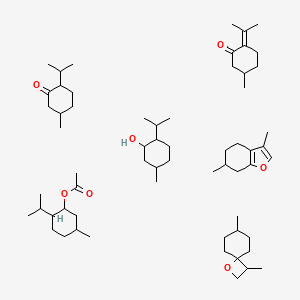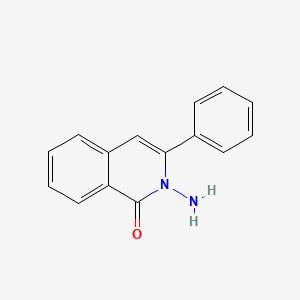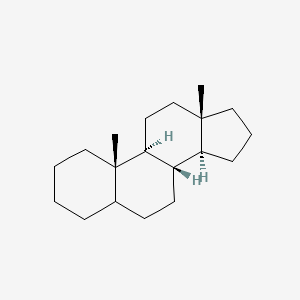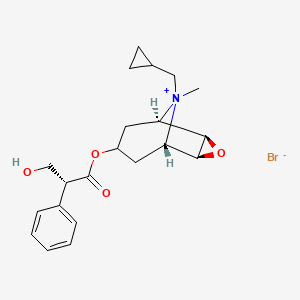
Peppermint oil
Übersicht
Beschreibung
Peppermint oil is an essential oil extracted from the flowering parts and leaves of the peppermint plant . It’s a hybrid mint that’s a cross between spearmint and watermint and can be found naturally in North America and Europe . The main chemical components of peppermint oil are menthol and menthone . It’s used as a fragrance in soaps and cosmetics, and as a flavoring agent in foods and beverages .
Synthesis Analysis
Peppermint oil is synthesized from carbon dioxide in detectable amounts in less than 15 minutes . The production of peppermint oil continues for several hours in the dark and is not stopped by cessation of photosynthesis . The oil is obtained via the steam distillation process .
Chemical Reactions Analysis
The components menthol (45.34%), menthone (16.04%), menthofuran (8.91%), and cis-carane (8.70%) in the essential oil of this herb have the main roles in the medicinal properties of the baked Mentha piperita L. (peppermint) .
Physical And Chemical Properties Analysis
Peppermint oil is a colorless or light yellow transparent liquid, with a strong mint aroma . It’s soluble in ethanol, ether, chloroform, and other organic solvents . The relative density is 0.895 0.909, the refractive index is 1.459 1.470, and the specific rotation is -30 -37.4 .
Wissenschaftliche Forschungsanwendungen
Cardiometabolic Health
Peppermint oil has been found to have significant effects on cardiometabolic health . A study showed that peppermint supplementation led to greater reductions in systolic blood pressure and triglycerides . This suggests that peppermint oil may be an effective means to enhance cardiometabolic health .
Anxiety Relief
The same study also found that peppermint oil improved both state and trait anxiety indices . Given the negative effects of anxiety on health-related quality of life and psychological wellbeing, peppermint oil may also be effective in improving both state and trait anxiety .
Flavoring Agent
Peppermint oil is among the most valued and extensively used essential oils in flavoring of medications and formulations for oral care, chewing gums, cough syrups, sweets, and beverages .
Antioxidant Properties
Peppermint essential oil has been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Properties
Peppermint essential oil has been found to have antiviral, antibacterial, antifungal, and antiparasitic activities . This makes it a valuable resource in the fight against various types of infections.
Extraction Process
The extraction process of peppermint essential oil has been studied extensively. Techniques such as Hydrodistillation (HD) and microwave-assisted hydrodistillation (MWHD) have been used to isolate peppermint essential oil . The estimated environmental impact in terms of electricity consumption and CO2 emissions suggested that MWHD is an energy-efficient way to reduce CO2 emissions .
Antispasmodic Properties
According to the German Commission E monographs, peppermint oil has been used internally as an antispasmodic (upper gastrointestinal tract and bile ducts) and to treat irritable bowel syndrome, catarrh of the respiratory tract, and inflammation of the oral mucosa .
Wirkmechanismus
Target of Action
Peppermint oil, extracted from the stem, leaves, and flowers of the Mentha piperita plant, contains several active constituents, including menthol, menthone, cineol, and several other volatile oils . The primary targets of peppermint oil are believed to be transient receptor potential cation channels and G-protein coupled receptors . These receptors play a crucial role in various physiological processes, including pain sensation, inflammation, and the regulation of body temperature .
Mode of Action
Peppermint oil interacts with its targets, leading to a variety of changes. For instance, menthol, a major component of peppermint oil, binds to the TRPM8 receptors, causing them to open and allow an influx of positively charged ions, particularly calcium and sodium, into the nerve cells . This interaction results in the characteristic cooling sensation associated with peppermint oil. Furthermore, peppermint oil exhibits antimicrobial, antifungal, and anti-viral properties, often targeting obligate and facultative anaerobes and enteric pathogens .
Biochemical Pathways
Peppermint oil affects several biochemical pathways. It has been suggested that the G-protein coupled receptor signaling process, related to the cyclic nucleotide second messenger and activated by phospholipase C, might be responsible for the effectiveness of peppermint oil . Additionally, the oil’s constituents are involved in the modulation of various metabolic reactions, including the mevalonic acid, methylerythritol, malonic acid, and DOXP pathways .
Pharmacokinetics
Peppermint oil is relatively rapidly absorbed after oral administration and is mainly eliminated via the bile. The major biliary metabolite is menthol glucuronide, which undergoes enterohepatic circulation . Enteric-coated formulations of peppermint oil have been developed to bypass the upper gastrointestinal tract unmetabolized, thereby facilitating its effect in the lower gastrointestinal tract without effects in the upper tract .
Result of Action
The action of peppermint oil leads to several molecular and cellular effects. It has been shown to inhibit the growth of both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, it has been found to increase the cellular concentrations of glutathione in H2O2-treated cells, suggesting enhanced endogenous antioxidant defense .
Action Environment
The biosynthesis and yield of essential oils, including peppermint oil, are regulated by various environmental factors such as light, temperature, drought, salinity, heavy metals, seasonal variations, and mineral concentrations . These factors also significantly impact the chemical nature and stability of essential oil components . For instance, long days, high photon flux density, and high night temperatures for one month resulted in the highest oil yield in peppermint plants .
Safety and Hazards
Peppermint oil is safe when taken orally or applied topically in the doses commonly used . Possible side effects of oral use include heartburn, nausea, abdominal pain, and dry mouth . Rarely, peppermint oil can cause allergic reactions . Capsules containing peppermint oil are often enteric-coated to reduce the likelihood of heartburn .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,7-dimethyl-1-oxaspiro[3.5]nonane;3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran;5-methyl-2-propan-2-ylcyclohexan-1-ol;5-methyl-2-propan-2-ylcyclohexan-1-one;(5-methyl-2-propan-2-ylcyclohexyl) acetate;5-methyl-2-propan-2-ylidenecyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2.C10H18O.C10H14O.C10H20O.C10H18O.C10H16O/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13;1-8-3-5-10(6-4-8)9(2)7-11-10;1-7-3-4-9-8(2)6-11-10(9)5-7;3*1-7(2)9-5-4-8(3)6-10(9)11/h8-9,11-12H,5-7H2,1-4H3;8-9H,3-7H2,1-2H3;6-7H,3-5H2,1-2H3;7-11H,4-6H2,1-3H3;7-9H,4-6H2,1-3H3;8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSRBDFLQKBVKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(CO2)C.CC1CCC(C(C1)O)C(C)C.CC1CCC(C(C1)OC(=O)C)C(C)C.CC1CCC(C(=O)C1)C(C)C.CC1CCC2=C(C1)OC=C2C.CC1CCC(=C(C)C)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H108O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
965.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Oils, peppermint | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
1 volume in 5 volumes of 70% ethanol at 20 °C., Very slightly soluble in water | |
| Record name | PEPPERMINT OIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1900 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.896-0.908 @ 25 deg/25 °C | |
| Record name | PEPPERMINT OIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1900 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
3,7-Dimethyl-1-oxaspiro[3.5]nonane;3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran;5-methyl-2-propan-2-ylcyclohexan-1-ol;5-methyl-2-propan-2-ylcyclohexan-1-one;(5-methyl-2-propan-2-ylcyclohexyl) acetate;5-methyl-2-propan-2-ylidenecyclohexan-1-one | |
Color/Form |
Colorless to pale yellow-greenish liquid | |
CAS RN |
8006-90-4 | |
| Record name | Oils, peppermint | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oils, peppermint | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEPPERMINT OIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1900 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-[(2R,4S,5S)-4-chloro-5-(chloromethyl)oxolan-2-yl]purin-6-amine](/img/structure/B1237017.png)


![2-[(4R,5S,6S,7R,9R,11E,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1237023.png)
![dimethyl 2-[3-[(3S,4R,6S,7S,8R,8aR)-6-[4-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B1237025.png)


![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-phenylacetamide](/img/structure/B1237028.png)

![Methyl 14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1237032.png)
